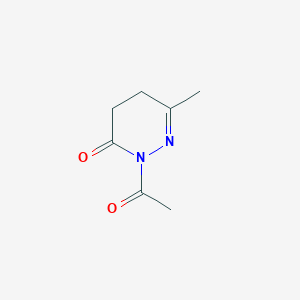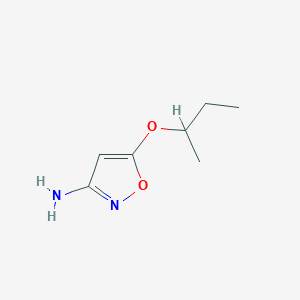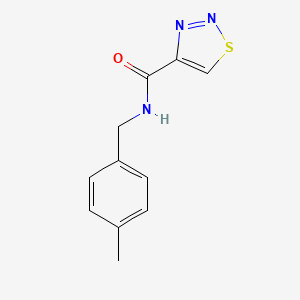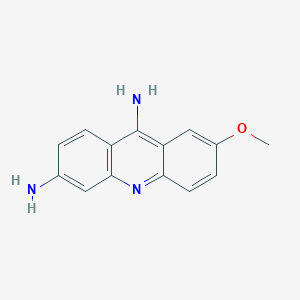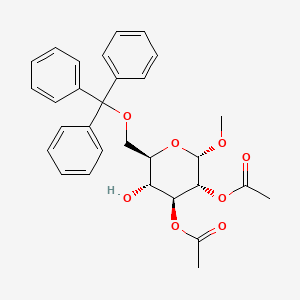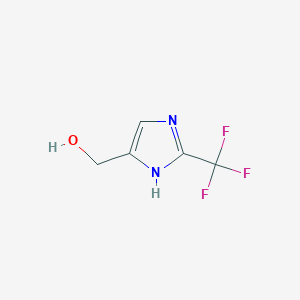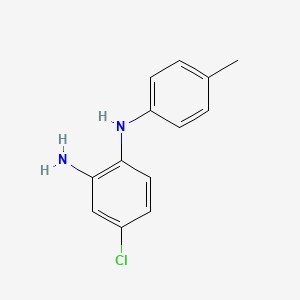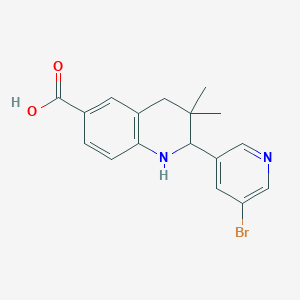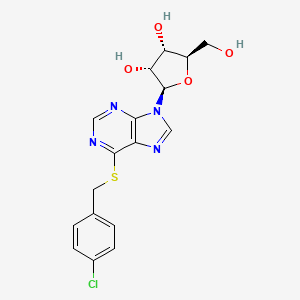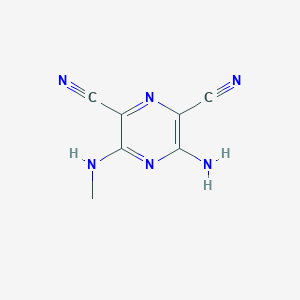
Methyl 5-(aminomethyl)-2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(aminomethyl)-2-bromobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the second position and an aminomethyl group at the fifth position on the benzene ring, with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(aminomethyl)-2-bromobenzoate typically involves a multi-step process. One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the second position. This is followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-(aminomethyl)-2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a corresponding imine or nitrile.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of substituted benzoates with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-(aminomethyl)-2-bromobenzoate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile compound in the manufacturing of dyes, polymers, and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-(aminomethyl)-2-bromobenzoate depends on its specific application. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Methyl 5-(aminomethyl)-2-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-(aminomethyl)-2-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 5-(aminomethyl)-2-iodobenzoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: Methyl 5-(aminomethyl)-2-bromobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it can undergo. Bromine is a larger atom compared to chlorine and fluorine, which can affect the steric and electronic properties of the compound. This can lead to differences in reaction rates and selectivity, making this compound a distinct and valuable compound in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
methyl 5-(aminomethyl)-2-bromobenzoate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,5,11H2,1H3 |
Clave InChI |
JDNNNJAHEPNBTF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)CN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


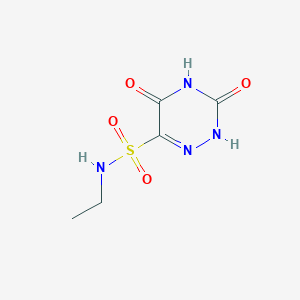
![2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105172.png)

